Cas no 215121-89-4 ((3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one)
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Piperazineaceticacid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-3-(phenylmethyl)-, (3S)-
- (3S)-4-BOC-1-CARBOXYMETHYL-3-BENZYL-PIPERAZIN-2-ONE,
- 2-[(3S)-3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid
- (S)-2-BENZYL-4-CARBOXYMETHYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- AB25527
- AC1MBSOX
- AG-E-57663
- CTK1A0084
- 215121-89-4
- AKOS025404021
- [(3S)-3-Benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
- C18H24N2O5
- (S)-2-(3-benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid
- MFCD06656454
- 2-[(3S)-3-benzyl-4-[(tert-butoxy)carbonyl]-2-oxopiperazin-1-yl]acetic acid
- DTXSID50373211
- BS-25428
- CS-0336437
- (3S)-4-BOC-1-CARBOXYMETHYL-3-BENZYL-PIPERAZIN-2-ONE
- DB-200237
- G84594
- (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one
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- MDL: MFCD06656454
- Inchi: 1S/C18H24N2O5/c1-18(2,3)25-17(24)20-10-9-19(12-15(21)22)16(23)14(20)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m0/s1
- InChI Key: NPWBAMOQBLYFEH-AWEZNQCLSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(CC(=O)O)C([C@@H]1CC1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 348.16900
- Monoisotopic Mass: 348.16852187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 508
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 87.2Ų
Experimental Properties
- PSA: 87.15000
- LogP: 1.63740
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM314516-1g |
(S)-2-(3-benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid |
215121-89-4 | 95% | 1g |
$497 | 2022-09-29 | |
| abcr | AB312888-100 mg |
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one, 95%; . |
215121-89-4 | 95% | 100 mg |
€363.80 | 2023-07-19 | |
| abcr | AB312888-250 mg |
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one, 95%; . |
215121-89-4 | 95% | 250 mg |
€656.00 | 2023-07-19 | |
| abcr | AB312888-1 g |
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one, 95%; . |
215121-89-4 | 95% | 1 g |
€1,462.20 | 2023-07-19 | |
| eNovation Chemicals LLC | Y1256686-100mg |
1-Piperazineaceticacid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-3-(phenylmethyl)-, (3S)- |
215121-89-4 | 95% (HPLC) | 100mg |
$410 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1256686-250mg |
1-Piperazineaceticacid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-3-(phenylmethyl)-, (3S)- |
215121-89-4 | 95% (HPLC) | 250mg |
$695 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1256686-1g |
1-Piperazineaceticacid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-3-(phenylmethyl)-, (3S)- |
215121-89-4 | 95% (HPLC) | 1g |
$1515 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1256686-5g |
1-Piperazineaceticacid, 4-[(1,1-dimethylethoxy)carbonyl]-2-oxo-3-(phenylmethyl)-, (3S)- |
215121-89-4 | 95% (HPLC) | 5g |
$6245 | 2024-06-07 | |
| Chemenu | CM314516-1g |
(S)-2-(3-benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid |
215121-89-4 | 95% | 1g |
$497 | 2021-08-18 | |
| TRC | B201185-5mg |
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one |
215121-89-4 | 5mg |
$ 81.00 | 2023-04-19 |
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one Suppliers
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one
Recent Advances in the Study of (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one (CAS: 215121-89-4)
The compound (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one (CAS: 215121-89-4) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This piperazine derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the realm of protease inhibitors and central nervous system (CNS) targeting agents. Recent studies have explored its utility in the design of novel therapeutic candidates, leveraging its unique structural features for enhanced pharmacokinetic properties.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one in the development of selective cathepsin inhibitors. The researchers demonstrated that modifications to the benzyl and carboxymethyl groups could significantly alter the inhibitory activity against cathepsin B and L, which are implicated in cancer metastasis and neurodegenerative diseases. The study provided a detailed structure-activity relationship (SAR) analysis, offering insights into optimizing this scaffold for higher potency and selectivity.
In another groundbreaking study from Bioorganic & Medicinal Chemistry Letters (2024), the compound was utilized as a precursor for the synthesis of novel gamma-secretase modulators (GSMs). These modulators are of particular interest in Alzheimer's disease research, as they can reduce the production of amyloid-beta peptides without inhibiting the gamma-secretase complex entirely. The study reported that derivatives of (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one exhibited improved blood-brain barrier permeability compared to earlier generations of GSMs, marking a significant advancement in the field.
Recent advancements in synthetic methodologies have also been reported, with a focus on improving the yield and enantiomeric purity of (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one. A 2024 paper in Organic Process Research & Development described a scalable, green chemistry approach using biocatalysis to achieve high enantioselectivity (>99% ee) under mild conditions. This development is expected to facilitate the large-scale production of the compound for preclinical and clinical studies.
Looking ahead, the versatility of (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one continues to inspire new research directions. Ongoing studies are exploring its potential in the design of dual-targeting agents for cancer and infectious diseases, as well as its incorporation into peptide-based therapeutics. The compound's ability to serve as a chiral building block for complex molecular architectures positions it as a valuable tool in modern drug discovery.
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